Enhanced Lipophilicity Profile vs. Unsubstituted Core Scaffold
Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exhibits a significantly higher XLogP3-AA of 1.7 compared to the unsubstituted core scaffold ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 1445-55-2), which has a predicted XLogP of approximately -0.5 , . This over 100-fold increase in calculated lipophilicity directly impacts membrane permeability and off-target binding profiles, a critical parameter in central nervous system and intracellular target drug design.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 1445-55-2); XLogP ~ -0.5 |
| Quantified Difference | Delta XLogP ≈ 2.2, representing a >100-fold difference in octanol/water partitioning. |
| Conditions | Computational prediction by PubChem (XLogP3 algorithm). Experimental measurement is lacking. |
Why This Matters
This directly informs compound selection for optimizing bioavailability, as lipophilicity is a prime determinant of ADME properties; the target compound's higher lipophilicity makes it suitable for different biological target classes than the core scaffold.
- [1] PubChem. (2026). Computed Properties for Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. View Source
